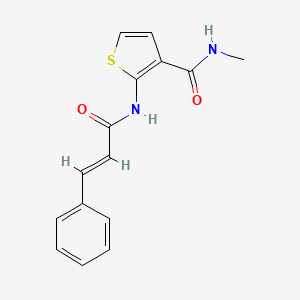

2-cinnamamido-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-16-14(19)12-9-10-20-15(12)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,19)(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLQWMGNYCWOLP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N-methylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.

Introduction of the Cinnamamido Group: The cinnamamido group can be introduced through an amide coupling reaction between cinnamic acid and the thiophene derivative.

N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the amide coupling and methylation steps.

Chemical Reactions Analysis

Types of Reactions

2-cinnamamido-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at reflux temperature.

Substitution: Bromine in acetic acid or chlorine gas in carbon tetrachloride.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds related to 2-cinnamamido-N-methylthiophene-3-carboxamide. For instance, derivatives of thiophene amides were evaluated for their effectiveness against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be utilized in developing new antimicrobial agents, particularly for treating infections caused by resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .

Analgesic Effects

Another significant application of this compound is its analgesic properties. Research indicates that derivatives of this compound can act as selective agonists for the cannabinoid receptor type 2 (CB2), which is implicated in pain modulation.

| Study | Model | Effect |

|---|---|---|

| Analgesic Study | Neuropathic Pain Model | Significant pain relief observed with selectivity towards CB2 receptor agonism |

The findings suggest that these compounds could be further investigated for their potential in pain management therapies without the psychoactive effects associated with CB1 receptor agonists .

Case Study 1: Antimicrobial Efficacy

A study conducted in 2024 assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The study focused on both Gram-positive and Gram-negative bacteria, revealing promising MIC values that support the compound's use as an antimicrobial agent.

Case Study 2: Anticancer Activity Evaluation

In a separate investigation published in March 2023, the anticancer activity of a series of cinnamamide derivatives was evaluated against human breast cancer cells (MCF-7). The study highlighted the potential of these compounds to inhibit cancer cell proliferation effectively.

Mechanism of Action

The mechanism of action of 2-cinnamamido-N-methylthiophene-3-carboxamide involves several pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells through oxidative stress mechanisms. It targets cancer stem cells, which are crucial for maintaining the potential for self-renewal and stemness.

Enzyme Inhibition: The compound inhibits α-glucosidase by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose.

Comparison with Similar Compounds

List of Similar Compounds

Biological Activity

2-Cinnamamido-N-methylthiophene-3-carboxamide (CAS No. 864974-57-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.33 g/mol. Its structure features a thiophene ring, which is known for its aromatic properties, contributing to the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.33 g/mol |

| CAS Number | 864974-57-2 |

Synthesis

The synthesis of this compound typically involves the condensation reaction between cinnamic acid derivatives and N-methylthiophene-3-carboxamide. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics, which is crucial for cancer cell proliferation.

- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against Hep3B liver cancer cells, indicating potent anticancer activity (IC50 = 5.46 µM) .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to establish its efficacy and mechanism.

The biological activity of this compound may be attributed to several mechanisms:

- Tubulin Binding : As mentioned earlier, the compound likely binds to tubulin, disrupting microtubule formation.

- Enzyme Inhibition : It may also act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer cell survival and proliferation.

Research Findings

Several studies have explored the biological activities of thiophene derivatives:

- Study on Anticancer Activity : Research comparing various thiophene carboxamides found that structural modifications significantly influenced their anticancer properties, with certain substitutions enhancing activity against specific cancer types .

- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives could serve as potential leads for developing new antibiotics .

Q & A

Synthesis and Purification

1.1 Basic: What are the common synthetic routes for preparing 2-cinnamamido-N-methylthiophene-3-carboxamide and its derivatives? The compound is typically synthesized via a two-step protocol:

Cyanoacetylation : Reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts, forming acrylamido derivatives. Reaction completion is achieved within 5–6 hours, yielding 72–94% after alcohol recrystallization .

1.2 Advanced: How can researchers optimize reaction conditions to address low yields in the Knoevenagel condensation step? Key factors include:

- Catalyst Ratio : Adjusting piperidine:acetic acid ratios (e.g., 1:2) to enhance enolate formation.

- Solvent Choice : Toluene or ethanol may improve solubility of aromatic aldehydes.

- Temperature Control : Reflux conditions (~110°C) for faster kinetics without side reactions.

Validate purity via HPLC and TLC before recrystallization to minimize yield loss .

Structural Characterization

2.1 Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies NH (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C≡N (2200–2250 cm⁻¹) stretches .

- NMR : ¹H NMR confirms substituent integration (e.g., methyl groups at δ 2.3–2.5 ppm), while ¹³C NMR verifies carbonyl (δ 165–175 ppm) and thiophene ring carbons .

- Mass Spectrometry : HRMS provides exact molecular weight (e.g., C₁₇H₁₅ClN₂O₆S derivatives) .

2.2 Advanced: How can researchers resolve ambiguities in NMR spectra caused by rotameric forms of the acrylamido group?

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks.

- 2D NMR (COSY, NOESY) : Maps spatial proximity between protons to distinguish rotational isomers .

Biological Activity Evaluation

3.1 Basic: What in vitro assays are used to evaluate antioxidant and anti-inflammatory activities?

- Antioxidant : DPPH radical scavenging (IC₅₀ values) and FRAP assays .

- Anti-inflammatory : Carrageenan-induced paw edema in murine models, measuring COX-2 inhibition via ELISA .

3.2 Advanced: How can structural modifications enhance selectivity for COX-2 over COX-1?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring to improve hydrophobic binding in COX-2’s larger active site .

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) and optimize substituent placement .

Safety and Handling

4.1 Basic: What precautions are recommended for handling this compound given limited toxicological data?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 4°C, away from light and moisture .

Mechanistic and Application Studies

5.1 Basic: What therapeutic applications are being explored for this compound? Potential uses include:

- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Enzyme Inhibition : Tyrosine kinase or PARP inhibition for anticancer applications .

5.2 Advanced: How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).

- Fluorescence Quenching : Monitor binding to enzyme active sites (e.g., tryptophan residues in kinases) .

Data Contradictions and Reproducibility

6.1 Advanced: How should researchers address discrepancies in reported biological activity across studies?

- Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation) and assay conditions.

- Meta-Analysis : Compare substituent effects (e.g., para-Cl vs. meta-OCH₃) to identify structure-activity trends .

Computational and Experimental Integration

7.1 Advanced: What computational tools can predict reactivity and guide derivative synthesis?

- DFT Calculations : Gaussian 16 to model electron density maps and predict sites for electrophilic substitution .

- Retrosynthesis Software : ChemAxon or Synthia to plan multi-step routes for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.